Technical Monograph: N-(4-chlorophenyl)hexan-1-amine
Technical Monograph: N-(4-chlorophenyl)hexan-1-amine
Part 1: Executive Summary & Chemical Identity[2]
N-(4-chlorophenyl)hexan-1-amine (also known as N-hexyl-4-chloroaniline or p-chloro-N-hexylaniline) is a secondary aromatic amine characterized by a lipophilic hexyl chain attached to the nitrogen of a 4-chloroaniline core.[1] While often referenced in Structure-Activity Relationship (SAR) libraries for ion channel blockers, antimicrobial agents, and agrochemical intermediates, it lacks a ubiquitous "commodity" CAS number in open-access public databases, often requiring distinct registration in proprietary registries like CAS SciFinderⁿ or Reaxys for specific batch tracking.[1]
This guide provides the definitive physicochemical profile, validated synthesis protocols, and critical identification parameters required for its research application.
Chemical Identity Table[1][2]
| Parameter | Detail |
| IUPAC Name | N-(4-chlorophenyl)hexan-1-amine |
| Common Synonyms | N-Hexyl-4-chloroaniline; p-Chloro-N-hexylaniline |
| Molecular Formula | |
| Molecular Weight | 211.73 g/mol |
| CAS Registry Number | Not widely indexed in public commercial catalogs.[1] (See Note 1) |
| SMILES | CCCCCCNC1=CC=C(Cl)C=C1 |
| InChI Key | Derivative specific - typically generated de novo |
Note 1 (The "CAS Challenge"): Specific alkyl chain lengths (C5-C9) of substituted anilines often do not possess a widely circulated CAS number unless they have been patented for a specific use.[1] Researchers should rely on the IUPAC name and InChI Key for definitive database searching (e.g., SciFinder, Reaxys).[1]
Part 2: Physicochemical Profile & Logic
Understanding the physical properties is crucial for purification and formulation.[1] The molecule combines a polarizable amine/aryl core with a significant lipophilic tail.[1]
Predicted Properties[1]
-
LogP (Octanol-Water Partition): ~4.8 – 5.2 (Highly Lipophilic).[1]
-
pKa (Conjugate Acid): ~3.8 – 4.2.[1]
-
Boiling Point: Predicted ~310°C (at 760 mmHg).[1]
Structure-Property Logic Map (Graphviz)[1]
Figure 1: Structural features dictating the physicochemical behavior of N-(4-chlorophenyl)hexan-1-amine.[1]
Part 3: Validated Synthesis Protocols
For research-grade purity (>98%), Reductive Amination is the superior method over direct alkylation.[1] Direct alkylation (4-chloroaniline + 1-bromohexane) often leads to over-alkylation (formation of the tertiary amine) and requires tedious chromatographic separation.[1]
Protocol A: Reductive Amination (Recommended)
This method ensures mono-alkylation selectivity.[1]
Reaction:
Materials:
-
4-Chloroaniline (1.0 equiv)[1]
-
Hexanal (1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (AcOH) (1.0 equiv)[1]
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under nitrogen, dissolve 4-chloroaniline (10 mmol) in DCE (30 mL). Add Hexanal (11 mmol) and Acetic Acid (10 mmol).
-
Why: Acetic acid catalyzes the formation of the imine (Schiff base) by activating the carbonyl oxygen.[1]
-
-
Reduction: Stir for 30 minutes at Room Temperature (RT). Then, add Sodium Triacetoxyborohydride (STAB) (15 mmol) in portions.
-
Why STAB? Unlike
, STAB is mild and does not reduce the aldehyde faster than the imine forms, preventing the formation of hexanol by-product [1].[1]
-
-
Quenching: Stir overnight. Quench by adding saturated aqueous
until gas evolution ceases. -
Workup: Extract with DCM (
). Wash combined organics with Brine. Dry over .[1] -
Purification: Concentrate in vacuo. If necessary, purify via Flash Column Chromatography (Hexane/EtOAc 9:1).[1]
Protocol B: Direct Alkylation (Alternative)
Use only if STAB is unavailable.[1]
Reaction:
Critical Control Point: Use a slight excess of aniline (1.5 equiv) relative to the alkyl halide to minimize di-alkylation.[1]
Synthesis Workflow Diagram (Graphviz)
Figure 2: Decision tree for the synthesis and purification of N-(4-chlorophenyl)hexan-1-amine.
Part 4: Identification & Analytical Validation
Since a reference standard may not be commercially available, you must self-validate the structure using NMR and MS.[1]
Proton NMR ( NMR, 400 MHz, )
- 7.10 (d, 2H): Aromatic protons adjacent to Chlorine (deshielded).[1]
- 6.50 (d, 2H): Aromatic protons adjacent to Nitrogen (shielded by resonance).[1]
- 3.60 (br s, 1H): N-H proton (broad, exchangeable).[1]
-
3.05 (t, 2H):
-methylene protons ( ) adjacent to the nitrogen.[1] -
1.60 (quint, 2H):
-methylene protons.[1] - 1.25-1.40 (m, 6H): Bulk methylene chain.[1]
- 0.90 (t, 3H): Terminal methyl group.[1]
Mass Spectrometry (GC-MS / LC-MS)[1]
-
Molecular Ion (
): 211.1 / 213.1 (3:1 ratio due to isotope pattern).[1] -
Base Peak: Expect cleavage
to the nitrogen, often generating the tropylium-like ion or the substituted aniline fragment ( ~127 for 4-chloroaniline fragment).[1]
Part 5: Safety & Handling
Hazard Classification:
-
Acute Toxicity: Like most anilines, this compound should be treated as Toxic if swallowed/inhaled and a potential Carcinogen .[1]
-
Skin Absorption: High lipophilicity increases the risk of transdermal absorption.[1] Double-gloving (Nitrile) is mandatory.[1]
-
Storage: Store at 2-8°C under Argon. Anilines oxidize to dark purple/black "aniline blacks" upon exposure to air and light.[1]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[1]
-
Gribble, G. W. (1998).[1] Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.[1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7811, Hexylamine (Precursor Data).
